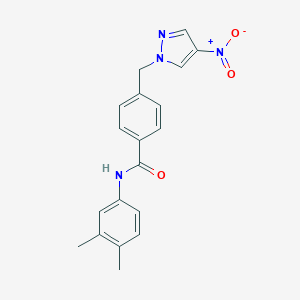![molecular formula C16H19N3O3 B213931 5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B213931.png)
5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid is a novel chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPAP, and it is a pyrazole-based compound that has been synthesized using a specific method. In
Mechanism of Action
The mechanism of action of 5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid is not fully understood. However, it is believed to act through multiple pathways, including the regulation of oxidative stress, inflammation, and apoptosis. MPAP has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. It also inhibits the NF-κB pathway, which is involved in inflammation. Additionally, MPAP has been shown to activate the AMPK pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. Additionally, MPAP has been shown to improve cognitive function and memory in animal models. In cancer cells, MPAP has been found to inhibit cell growth and induce apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid in lab experiments is its potential applications in various fields, such as neuroscience and cancer therapy. Additionally, MPAP has been shown to have low toxicity and is well-tolerated in animal models.
One of the limitations of using MPAP in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of MPAP is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on 5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid. One area of research is in the development of novel drugs based on MPAP for the treatment of various diseases. Additionally, more research is needed to understand the mechanism of action of MPAP and its potential applications in various fields. Finally, more studies are needed to investigate the long-term effects of MPAP in vivo and its potential toxicity.
Synthesis Methods
The synthesis of 5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid involves the reaction of 1-(2-methylbenzyl)-1H-pyrazol-3-amine with ethyl 2-oxo-4-phenylbutanoate. The reaction is carried out in the presence of a base and a solvent, such as ethanol or methanol. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure 5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid.
Scientific Research Applications
5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid has been studied extensively for its potential applications in various fields. One of the major areas of research is in the field of neuroscience, where MPAP has been shown to have neuroprotective effects. It has been found to protect neurons against oxidative stress and reduce inflammation in the brain. Additionally, MPAP has been shown to improve cognitive function and memory in animal models.
Another area of research is in the field of cancer therapy. MPAP has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to enhance the efficacy of chemotherapy drugs in animal models.
properties
Product Name |
5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid |
|---|---|
Molecular Formula |
C16H19N3O3 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
5-[[1-[(2-methylphenyl)methyl]pyrazol-3-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H19N3O3/c1-12-5-2-3-6-13(12)11-19-10-9-14(18-19)17-15(20)7-4-8-16(21)22/h2-3,5-6,9-10H,4,7-8,11H2,1H3,(H,21,22)(H,17,18,20) |
InChI Key |
WXFBVICMXMPQGP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)CCCC(=O)O |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)
![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)



![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B213854.png)
![N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B213855.png)
![Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B213858.png)
![N-(2,5-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213861.png)

![methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213864.png)
![4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine](/img/structure/B213867.png)
![methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213869.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide](/img/structure/B213871.png)